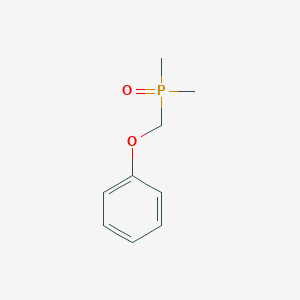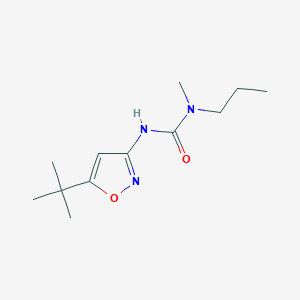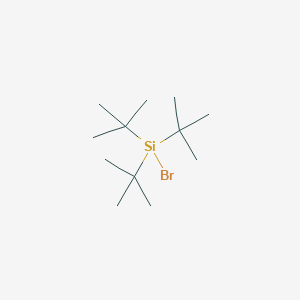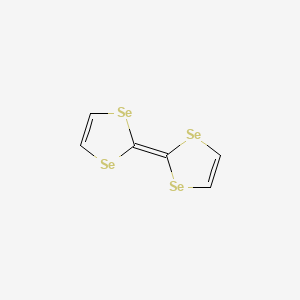
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- typically involves the construction of the diselenole ring from acyclic precursors in a single synthetic process. One common method includes the reaction of 1,3-dithiol-2-one derivatives with diselenadithiafulvalene and other similar compounds under specific conditions . The reaction is usually carried out in the presence of a solvent like toluene and a catalyst such as trimethylphosphite
Analyse Chemischer Reaktionen
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diselenone derivatives, while reduction can yield selenol compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials . In materials science, it is a key component in the development of molecular conductors and organic semiconductors . Its unique electronic properties make it valuable for the construction of charge-transfer complexes and radical ion salts, which are essential for creating organic metals and superconductors .
Wirkmechanismus
The mechanism of action of 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- is primarily related to its electronic properties. The compound can undergo intramolecular charge disproportionation, which affects its conductivity and other electronic characteristics . The molecular targets and pathways involved in its action are not well-defined, but its behavior in various chemical reactions suggests that it interacts with other molecules through electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- can be compared to other similar compounds such as tetraselenafulvalene and diselenafulvene derivatives . These compounds share similar electronic properties and are used in similar applications, particularly in materials science and organic electronics . 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- is unique in its specific structure and the types of reactions it undergoes, which can lead to different products and properties .
Eigenschaften
CAS-Nummer |
54489-01-9 |
|---|---|
Molekularformel |
C6H4Se4 |
Molekulargewicht |
392.0 g/mol |
IUPAC-Name |
2-(1,3-diselenol-2-ylidene)-1,3-diselenole |
InChI |
InChI=1S/C6H4Se4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H |
InChI-Schlüssel |
UFPVYWYEZPMUQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C2[Se]C=C[Se]2)[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

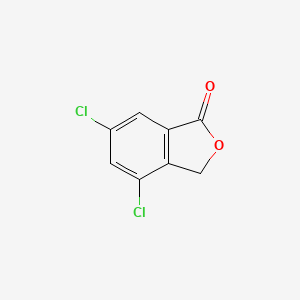



![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)


